N-(2-Cyano-6-cyclopropoxyphenyl)methanesulfonamide
Description
N-(2-Cyano-6-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.293 g/mol . It belongs to the class of nitriles and sulfonamides, which are known for their diverse applications in various fields of science and industry.
Properties
Molecular Formula |
C11H12N2O3S |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
N-(2-cyano-6-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H12N2O3S/c1-17(14,15)13-11-8(7-12)3-2-4-10(11)16-9-5-6-9/h2-4,9,13H,5-6H2,1H3 |
InChI Key |
LIMVSMIMPFUHKB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=C1OC2CC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-6-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 2-cyano-6-cyclopropoxyphenylamine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-6-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-(2-Cyano-6-cyclopropoxyphenyl)methanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-Cyano-6-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby altering the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyano-6-methoxyphenyl)methanesulfonamide
- N-(2-Cyano-6-ethoxyphenyl)methanesulfonamide
- N-(2-Cyano-6-propoxyphenyl)methanesulfonamide
Uniqueness
N-(2-Cyano-6-cyclopropoxyphenyl)methanesulfonamide is unique due to its cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
